molecular formula C24H18N4OS3 B2947552 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide CAS No. 727688-84-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide

Cat. No.: B2947552
CAS No.: 727688-84-8
M. Wt: 474.62
InChI Key: RYQYIOZIWKJKPI-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic heterocyclic compound that is part of many synthetic and natural products . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present on the benzothiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, 1H NMR and 13C NMR can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Mechanism of Action

Future Directions

The future directions for research on benzothiazole derivatives could include the development of new synthetic methods, exploration of new biological activities, and the design of more potent and selective drugs .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS3/c29-20(12-30-23-21-16-7-4-10-18(16)31-24(21)26-13-25-23)27-15-6-3-5-14(11-15)22-28-17-8-1-2-9-19(17)32-22/h1-3,5-6,8-9,11,13H,4,7,10,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQYIOZIWKJKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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